molecular formula C₃₆H₅₅N₁₁O₁₀ B612746 Angiotensin I/II (1-6) CAS No. 47896-63-9

Angiotensin I/II (1-6)

Cat. No.: B612746
CAS No.: 47896-63-9
M. Wt: 801.89
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensin I/II (1-6) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin system. This system plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. Angiotensin I/II (1-6) has garnered interest due to its unique biological activities, which differ from those of the more commonly studied angiotensin II.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (1-6) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling, often using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of angiotensin I/II (1-6) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Angiotensin I/II (1-6) can undergo various chemical reactions, including:

    Oxidation: Involving reagents like hydrogen peroxide or oxygen, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Using agents like dithiothreitol (DTT) to break disulfide bonds.

    Substitution: Reactions where specific amino acids are replaced or modified, often using site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using oligonucleotides and polymerase chain reaction (PCR).

Major Products:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Angiotensin I/II (1-6) has diverse applications across various fields:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, hypertension, and renal disorders.

    Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.

Comparison with Similar Compounds

    Angiotensin I: A decapeptide precursor to angiotensin II, involved in the initial stages of the renin-angiotensin system.

    Angiotensin II: An octapeptide with potent vasoconstrictive properties, central to blood pressure regulation.

    Angiotensin III: A heptapeptide formed from angiotensin II, with similar but less potent effects.

Uniqueness of Angiotensin I/II (1-6): Angiotensin I/II (1-6) is unique due to its distinct biological activities, which include modulating blood pressure and influencing cellular processes differently from angiotensin II. Its specific interactions with receptors and signaling pathways offer potential therapeutic advantages in treating cardiovascular and renal diseases.

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H55N11O10/c1-5-19(4)29(34(55)45-26(35(56)57)14-21-16-40-17-42-21)47-32(53)25(13-20-8-10-22(48)11-9-20)44-33(54)28(18(2)3)46-31(52)24(7-6-12-41-36(38)39)43-30(51)23(37)15-27(49)50/h8-11,16-19,23-26,28-29,48H,5-7,12-15,37H2,1-4H3,(H,40,42)(H,43,51)(H,44,54)(H,45,55)(H,46,52)(H,47,53)(H,49,50)(H,56,57)(H4,38,39,41)/t19-,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDDLSICWJNDAM-GKUXVWPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H55N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

801.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angiotensin I/II (1-6)
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Angiotensin I/II (1-6)
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Angiotensin I/II (1-6)
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Angiotensin I/II (1-6)
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Angiotensin I/II (1-6)
Reactant of Route 6
Angiotensin I/II (1-6)

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